An In-Depth Technical Guide to 2-Anilinopyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Anilinopyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anilinopyrimidine-5-carbaldehyde is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which incorporates a pyrimidine ring substituted with an aniline and a reactive carbaldehyde group, makes it a versatile synthetic intermediate for the development of a wide array of more complex molecules. The anilinopyrimidine scaffold is a well-established pharmacophore, recognized for its ability to interact with various biological targets, most notably protein kinases. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-anilinopyrimidine-5-carbaldehyde, offering valuable insights for researchers engaged in drug discovery and molecular design.
Core Chemical Properties
2-Anilinopyrimidine-5-carbaldehyde, also known by its synonym 2-(Phenylamino)pyrimidine-5-carboxaldehyde, is characterized by the following fundamental properties:
| Property | Value | Source |
| CAS Number | 108002-87-5 | [1] |
| Molecular Formula | C₁₁H₉N₃O | [1] |
| Molecular Weight | 199.21 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | Not available. For comparison, the related 2-aminopyrimidine-5-carboxaldehyde has a melting point of 209-214 °C. | [2] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical knowledge |
| IUPAC Name | 2-(phenylamino)pyrimidine-5-carbaldehyde |
Synthesis of 2-Anilinopyrimidine-5-carbaldehyde
The primary synthetic route to 2-anilinopyrimidine-5-carbaldehyde involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a highly functionalized pyrimidine precursor, 2,4,6-trichloropyrimidine-5-carbaldehyde, and selectively substitutes one of the chloro groups with aniline.
Conceptual Workflow for Synthesis
Caption: General workflow for the synthesis of 2-Anilinopyrimidine-5-carbaldehyde.
Detailed Experimental Protocol (Proposed)
The following protocol is a proposed method based on established SNAr reactions on similar pyrimidine scaffolds. Optimization may be required.
Materials:
-
2,4,6-Trichloropyrimidine-5-carbaldehyde
-
Aniline
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of 2,4,6-trichloropyrimidine-5-carbaldehyde (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 eq).
-
Slowly add a solution of aniline (1.0 eq) in the same solvent to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require heating to proceed at a reasonable rate.
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-anilinopyrimidine-5-carbaldehyde.
Spectral Characterization (Predicted)
No experimental spectral data for 2-anilinopyrimidine-5-carbaldehyde has been found in the reviewed literature. The following are predicted values based on the analysis of similar structures.
-
¹H NMR: The spectrum is expected to show signals for the aldehydic proton (around 9-10 ppm), the pyrimidine protons, and the protons of the aniline ring. The chemical shifts will be influenced by the electronic nature of the substituents.
-
¹³C NMR: The spectrum should display a signal for the carbonyl carbon of the aldehyde (typically in the range of 180-200 ppm), along with signals for the carbons of the pyrimidine and aniline rings.
-
IR Spectroscopy: Key absorption bands are anticipated for the N-H stretching of the secondary amine, C=O stretching of the aldehyde, and C=N and C=C stretching vibrations of the aromatic rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.21 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group and fragmentation of the aniline and pyrimidine rings.
Chemical Reactivity
The chemical reactivity of 2-anilinopyrimidine-5-carbaldehyde is dictated by its three key functional components: the aniline moiety, the pyrimidine ring, and the aldehyde group.
Reactions of the Aldehyde Group
The aldehyde group is a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Caption: Reactivity of the aldehyde functional group in 2-Anilinopyrimidine-5-carbaldehyde.
-
Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which can then be reduced to the corresponding amine. This is a powerful method for introducing diverse substituents.
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene, providing a means to extend the carbon chain.
-
Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of α,β-unsaturated systems, which are valuable intermediates in their own right.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, offering another point for derivatization.
-
Reduction: Reduction of the aldehyde, for instance with sodium borohydride, will yield the corresponding primary alcohol.
Reactivity of the Anilinopyrimidine Core
The anilinopyrimidine core is relatively stable but can undergo further substitution reactions under specific conditions. The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors, which is crucial for its biological activity.
Applications in Drug Discovery and Medicinal Chemistry
The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as kinase inhibitors. The presence of the aldehyde group in 2-anilinopyrimidine-5-carbaldehyde makes it an attractive starting material for the synthesis of libraries of potential drug candidates.
Kinase Inhibition
The anilinopyrimidine core is a well-known "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the hinge region of protein kinases, a critical interaction for potent inhibition. By elaborating on the aldehyde functionality of 2-anilinopyrimidine-5-carbaldehyde, medicinal chemists can introduce a variety of substituents that can occupy other pockets of the ATP-binding site, thereby tuning the potency and selectivity of the resulting inhibitors.
Anilinopyrimidine-based compounds have been successfully developed as inhibitors for a range of kinases, including:
-
c-Met and VEGFR-2: Dual inhibitors of these kinases are of significant interest in oncology as they can simultaneously target tumor growth, angiogenesis, and metastasis.[2][3][4]
-
Aurora Kinases: These are key regulators of cell division, and their inhibition is a promising strategy for cancer therapy.
-
c-Src Kinase: This non-receptor tyrosine kinase is implicated in cancer progression and metastasis.
Caption: Anilinopyrimidine derivatives function as kinase inhibitors by competing with ATP.
Conclusion
2-Anilinopyrimidine-5-carbaldehyde represents a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its straightforward synthesis from readily available precursors, combined with the rich reactivity of its aldehyde group, provides a platform for the creation of diverse molecular architectures. The proven track record of the anilinopyrimidine scaffold as a pharmacophore, particularly in the realm of kinase inhibition, underscores the potential of derivatives of 2-anilinopyrimidine-5-carbaldehyde as next-generation therapeutic agents. Further exploration of the chemical space around this core structure is warranted and holds promise for the discovery of new and effective molecular entities.
References
-
Anilinopyrimidines: A Review Exploring Synthetic Approaches and Biological Activity. (2023). Letters in Organic Chemistry, 20(10), 931-944. [Link]
-
Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2014). ACS Medicinal Chemistry Letters, 5(6), 673-678. [Link]
-
Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2014). ACS Medicinal Chemistry Letters, 5(6), 673-678. [Link]
-
Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2014). ACS Medicinal Chemistry Letters, 5(6), 673-678. [Link]
-
Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023). Molecules, 28(22), 7679. [Link]
-
IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
IR Absorption Table. University of Colorado Boulder. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
(PDF) Synthesis, Characterization and Antifungal Studies of Novel Substituted Benzaldehyde Derivatives of 2-Amino-6-ferrocenyl-4-phenylpyrimidine. (2024). Asian Journal of Chemistry, 36(1), 1-5. [Link]
-
Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2020). Molecules, 25(24), 5946. [Link]
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]
-
Mass spectral fragmentation patterns of the deuterated and nondeuterated pyranoid and furanoid linalool oxides synthesized as analytical standards. ResearchGate. [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2024). Molecules, 29(16), 3843. [Link]
-
JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE (JIDPTS). [Link]
-
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. (2021). Molecules, 26(6), 1622. [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Organic & Biomolecular Chemistry, 6(13), 2356-2362. [Link]
-
-
Pyrimidines. [Link]
-
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). Molecules, 25(18), 4216. [Link]
-
о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. ResearchGate. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
A Class-Selective Immunoassay for Simultaneous Analysis of Anilinopyrimidine Fungicides Using a Rationally Designed Hapten. (2017). Journal of Agricultural and Food Chemistry, 65(40), 8969-8977. [Link]
-
Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2022). Baghdad Science Journal, 19(5), 1083. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports, 10(1), 748. [Link]
-
Pyrimidine. Wikipedia. [Link]
-
5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. Chemical & Pharmaceutical Bulletin, 60(10), 1251-1258. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 2(3), 246-252. [Link]
-
Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. RSC Advances, 8(63), 36081-36093. [Link]
-
Infrared (IR) Spectroscopy Practice Problems. Chemistry Steps. [Link]
-
Chemical shifts. [Link]
-
13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. [Link]
-
Solved Interpret both the 1 H and 13C NMR spectra of. Chegg. [Link]
Sources
- 1. Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
